![molecular formula C11H17N5NaO13P3 B13826279 sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)
sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate is a complex organic molecule. It features a purine base (adenine) attached to a ribose sugar, which is further linked to a series of phosphoryl groups. This structure is characteristic of nucleotides, which are the building blocks of nucleic acids like DNA and RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate typically involves multiple steps:
Formation of the Purine Base: The purine base (adenine) can be synthesized through a series of reactions starting from simpler organic molecules like formamide.
Attachment to Ribose Sugar: The adenine is then attached to a ribose sugar through a glycosidic bond. This step often involves protecting groups to ensure selective reactions.
Phosphorylation: The ribose-adenine compound is then phosphorylated using phosphorylating agents like phosphorus oxychloride (POCl3) under controlled conditions to form the triphosphate structure.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as using enzymes to catalyze the formation of the nucleotide from simpler precursors. This approach can be more efficient and environmentally friendly compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine base and the ribose sugar.
Substitution Reactions: The phosphoryl groups can participate in substitution reactions, where one phosphoryl group is replaced by another.
Hydrolysis: The compound can be hydrolyzed to break the glycosidic bond between the adenine and ribose, or the phosphoester bonds between the phosphoryl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Phosphoryl chloride (POCl3), thionyl chloride (SOCl2)
Hydrolysis Conditions: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Oxidation: Oxidized forms of the purine base or ribose
Reduction: Reduced forms of the purine base or ribose
Substitution: Various phosphorylated derivatives
Hydrolysis: Adenine, ribose, and inorganic phosphate
Wissenschaftliche Forschungsanwendungen
Chemistry
Nucleotide Analogs: Used in the synthesis of nucleotide analogs for studying DNA and RNA synthesis and function.
Biochemical Probes: Utilized as probes in biochemical assays to study enzyme activities and interactions.
Biology
Genetic Research: Employed in genetic research to study the mechanisms of DNA replication, transcription, and translation.
Cell Signaling: Investigated for its role in cell signaling pathways, particularly those involving cyclic nucleotides.
Medicine
Antiviral Agents: Explored as potential antiviral agents due to their ability to interfere with viral replication.
Cancer Research: Studied for their potential use in cancer therapy, particularly in targeting rapidly dividing cells.
Industry
Biotechnology: Used in various biotechnological applications, including the production of genetically modified organisms (GMOs) and the development of new biopharmaceuticals.
Wirkmechanismus
The compound exerts its effects primarily through interactions with enzymes and other proteins involved in nucleic acid metabolism. It can act as a substrate or inhibitor for enzymes like DNA polymerases, RNA polymerases, and kinases. These interactions can affect processes like DNA replication, RNA transcription, and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine Triphosphate (ATP): A similar nucleotide with three phosphoryl groups, widely known for its role in cellular energy transfer.
Guanosine Triphosphate (GTP): Another nucleotide with a similar structure, involved in protein synthesis and signal transduction.
Uniqueness
The uniqueness of sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate lies in its specific structure and the presence of multiple phosphoryl groups, which can confer unique biochemical properties and interactions compared to other nucleotides.
Eigenschaften
Molekularformel |
C11H17N5NaO13P3 |
|---|---|
Molekulargewicht |
543.19 g/mol |
IUPAC-Name |
sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C11H18N5O13P3.Na/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-27-32(25,26)29-31(23,24)3-30(20,21)22;/h2,4,6-7,10,17-18H,1,3H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
InChI-Schlüssel |
YOEHKDLTPSPVAA-MCDZGGTQSA-M |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)[O-])O)O)O)N=C(NC2=O)N.[Na+] |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)[O-])O)O)O)N=C(NC2=O)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,3'S,6S,6'S)-6,6'-((1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaene-1,18-diyl)bis(1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol)](/img/structure/B13826203.png)
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide](/img/structure/B13826204.png)
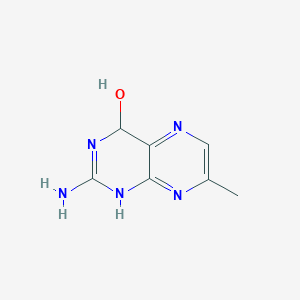
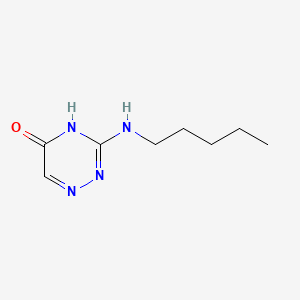
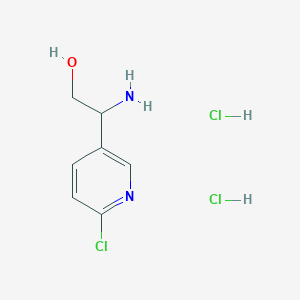
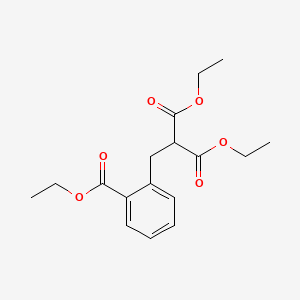
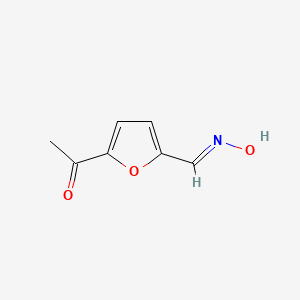
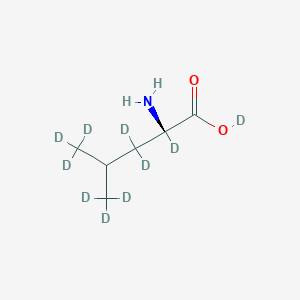

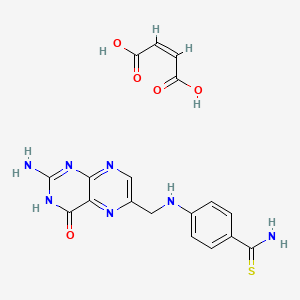
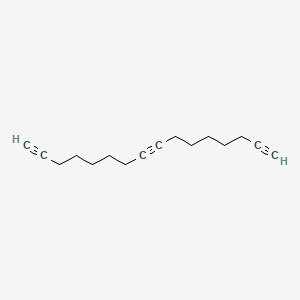

![9-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-amine](/img/structure/B13826277.png)
